molecular formula C11H19N3OS B11120679 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B11120679
M. Wt: 241.36 g/mol
InChI Key: AXRPVMAALDZFOL-UHFFFAOYSA-N
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Description

N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 2,2-dimethylpropyl (neopentyl) group and at position 2 with a 2-methylpropanamide moiety.

Thiadiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and plant growth-regulating properties . The neopentyl substituent enhances lipophilicity, while the branched amide group may influence solubility and metabolic stability.

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C11H19N3OS/c1-7(2)9(15)12-10-14-13-8(16-10)6-11(3,4)5/h7H,6H2,1-5H3,(H,12,14,15)

InChI Key

AXRPVMAALDZFOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with a thiadiazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be targeted for substitution by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
  • Efficacy : In studies assessing the compound’s efficacy against various pathogens, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported are competitive with established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Lines Tested : Notable cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HT1080 (fibrosarcoma).
  • Mechanism of Action : The compound appears to induce apoptosis and disrupt cell cycle progression in cancer cells. In vitro studies have shown that it exhibits cytotoxic effects with IC50 values in the low micromolar range .

Case Study Example :
In a study assessing the cytotoxicity of various thiazole derivatives against MCF-7 cells, this compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiadiazole ring or substituents on the propanamide group can enhance its efficacy:

  • Substituent Variations : Changing the alkyl groups or introducing halogens can significantly affect antimicrobial and anticancer activity.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally related thiadiazole derivatives:

Compound Name Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų) Key Substituents Source
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide (Y030-7399) C₂₂H₂₅N₃OS 379.52 5.7022 -5.508 46.885 Neopentyl, 3,3-diphenylpropanamide
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (Y030-7209) C₁₄H₁₇N₃OS 275.37 3.8769 -3.9985 47.37 Neopentyl, benzamide
N-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide C₁₅H₁₉N₃O₂S 305.40 N/A N/A N/A 4-Ethoxyphenyl, 2,2-dimethylpropanamide
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide C₁₇H₂₅N₃OS 319.46 N/A N/A N/A Adamantyl, 2,2-dimethylpropanamide

Key Observations :

  • Lipophilicity : The neopentyl-substituted Y030-7399 exhibits a higher logP (5.7022) compared to Y030-7209 (3.8769), reflecting the contribution of the bulky 3,3-diphenylpropanamide group .
  • Solubility : Lower logSw values (e.g., -5.508 for Y030-7399) suggest poor aqueous solubility, a common challenge for highly lipophilic thiadiazoles .

Unique Features of the Target Compound

  • Neopentyl Substituent : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains.

Biological Activity

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications in various fields.

The compound has the following characteristics:

PropertyValue
Molecular Weight 319.42 g/mol
Molecular Formula C16H21N3O2S
LogP 4.251
LogD 4.1436
Polar Surface Area 54.159 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

Research indicates that compounds with the thiadiazole moiety exhibit various biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The mechanism typically involves modulation of specific biological pathways such as the inhibition of certain enzymes or receptors.

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways.
  • Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Antidiabetic Properties : Some derivatives have been linked to the activation of peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and glucose uptake in cells.

Case Studies

  • Inhibition of Bacterial Secretion Systems : A study demonstrated that a related compound inhibited the Type III secretion system (T3SS) in pathogenic bacteria at concentrations as low as 50 µM, suggesting potential applications in treating bacterial infections .
  • PPAR Activation : Another investigation explored the activation of PPARγ by thiadiazole derivatives, showing improved insulin sensitivity in diabetic models .
  • Cytotoxicity Assessments : Compounds similar to this compound have been evaluated for cytotoxic effects against various cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells .

Research Findings

Recent findings indicate that this compound exhibits significant biological activity across multiple assays:

  • Antimicrobial Assays : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Assays : In vitro studies showed a reduction in nitric oxide production in macrophages treated with the compound.
  • Metabolic Studies : Animal models treated with this compound exhibited improved glucose tolerance and reduced insulin resistance.

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